While the compound can be found in databases like PubChem [], there are no documented research articles or scientific studies directly mentioning its use. This suggests that the research involving this specific compound might be limited or even non-existent in the public domain.
If you are interested in exploring the potential scientific applications of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate, you might consider the following options:
Tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate is an organic compound with the molecular formula C12H17NO3 and the CAS number 28387-66-8. It features a tert-butyl group, a hydroxyphenyl group, and a carbamate moiety, which contribute to its unique chemical properties. This compound is recognized for its reactivity and versatility in various scientific applications, particularly in organic synthesis as a protecting group for amines .
There is no known specific mechanism of action associated with THP-benzyl alcohol in scientific research.
Tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate exhibits potential biological activities. It has been explored for its role as a substrate or inhibitor in enzymatic reactions, contributing to studies on enzyme mechanisms and protein interactions. The compound's ability to interact with biological targets suggests potential therapeutic applications, particularly in drug development.
Some specific biological activities include:
The synthesis of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate can be summarized as follows:
Tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate finds applications across various fields:
The mechanism of action for tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, enhancing its reactivity. Additionally, the carbamate group can interact with enzymes and proteins, modulating their activity and affecting various biological pathways.
Research has shown that this compound may:
Tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate can be compared with similar compounds based on structural features and reactivity:
Compound Name | CAS Number | Structural Features | Unique Properties |
---|---|---|---|
Tert-butyl N-(3-hydroxyphenyl)carbamate | 28387-66-8 | Hydroxyphenyl group at 3-position | Versatile protecting group for amines |
Tert-butyl N-(4-hydroxyphenyl)carbamate | Not Provided | Hydroxyphenyl group at 4-position | Different reactivity due to position |
Tert-butyl N-(3-methoxyphenyl)carbamate | Not Provided | Methoxy instead of hydroxy group | Altered electronic properties affecting reactivity |
Tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate stands out due to its specific positioning of the hydroxy group, which imparts unique chemical and biological properties compared to its analogs .
Irritant